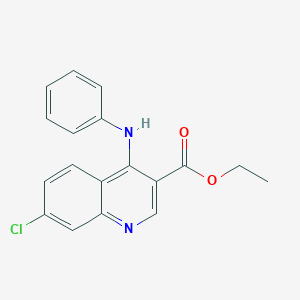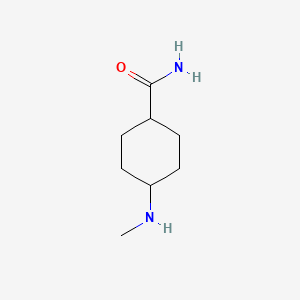
Rel-(1r,4r)-4-(methylamino)cyclohexane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rel-(1r,4r)-4-(methylamino)cyclohexane-1-carboxamide is a compound of interest in various scientific fields due to its unique structural and chemical properties. This compound features a cyclohexane ring substituted with a methylamino group and a carboxamide group, making it a versatile molecule for synthetic and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1r,4r)-4-(methylamino)cyclohexane-1-carboxamide typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone, a readily available and simple raw material.
Amination: The cyclohexanone undergoes amination to introduce the methylamino group. This step often involves the use of methylamine under controlled conditions.
Carboxylation: The next step is the introduction of the carboxamide group. This can be achieved through a reaction with a suitable carboxylating agent, such as carbon dioxide or a carboxylic acid derivative, under appropriate conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized for yield and purity, often using catalysts and specific solvents to enhance the efficiency of the reactions.
Análisis De Reacciones Químicas
Types of Reactions
Rel-(1r,4r)-4-(methylamino)cyclohexane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
Rel-(1r,4r)-4-(methylamino)cyclohexane-1-carboxamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound is utilized in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism by which Rel-(1r,4r)-4-(methylamino)cyclohexane-1-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The exact mechanism can vary depending on the context of its application, such as in medicinal chemistry or industrial processes.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanone: A precursor in the synthesis of Rel-(1r,4r)-4-(methylamino)cyclohexane-1-carboxamide.
Methylcyclohexane: Shares a similar cyclohexane ring structure but lacks the functional groups present in the target compound.
Cyclohexane-1,2-dicarboxylic anhydride: Another cyclohexane derivative with different functional groups.
Uniqueness
This compound is unique due to its specific combination of a methylamino group and a carboxamide group on the cyclohexane ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C8H16N2O |
|---|---|
Peso molecular |
156.23 g/mol |
Nombre IUPAC |
4-(methylamino)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C8H16N2O/c1-10-7-4-2-6(3-5-7)8(9)11/h6-7,10H,2-5H2,1H3,(H2,9,11) |
Clave InChI |
ABHRRTQBUAHCFY-UHFFFAOYSA-N |
SMILES canónico |
CNC1CCC(CC1)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


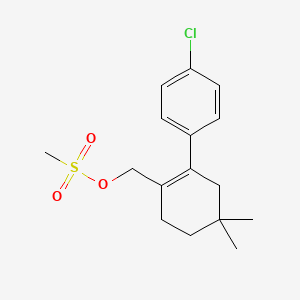
![4-[2-(1h-Indol-3-ylacetyl)hydrazinyl]-4-oxobutanoic acid](/img/structure/B13986694.png)
![4-[(4-Ethenylphenyl)methoxy]-2-hydroxybenzoic acid](/img/structure/B13986700.png)
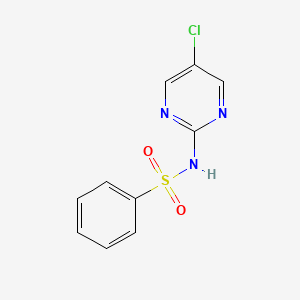
![3-Methylbenzo[B]thiophene-5-carbaldehyde](/img/structure/B13986725.png)


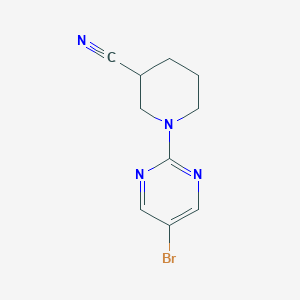
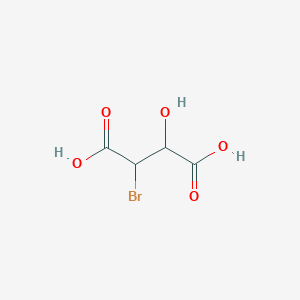
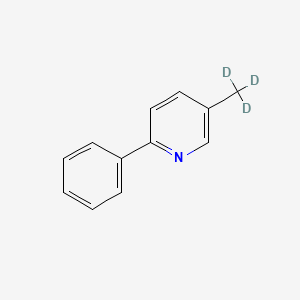
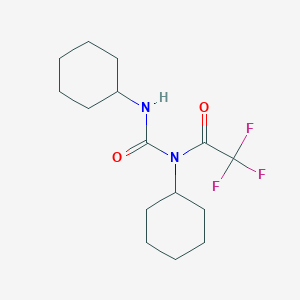
![Ethanone, 1-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-](/img/structure/B13986769.png)
![2-Pyridinebutanenitrile,a-methyl-a-[2-(2-pyridinyl)ethyl]-](/img/structure/B13986790.png)
